Technical Whitepaper: Chemical Profile & Applications of 4-(2,4-Dichlorophenoxy)butanohydrazide
Technical Whitepaper: Chemical Profile & Applications of 4-(2,4-Dichlorophenoxy)butanohydrazide
[1]
Executive Summary
4-(2,4-Dichlorophenoxy)butanohydrazide is a pivotal synthetic scaffold bridging the gap between established phenoxy-auxin herbicides and novel heterocyclic therapeutics.[1] Derived from the herbicide 2,4-DB (4-(2,4-dichlorophenoxy)butyric acid), this hydrazide derivative retains the core lipophilic dichlorophenoxy moiety while introducing a highly reactive nucleophilic hydrazide group (-CONHNH₂).[1] This modification unlocks a diverse chemical space, enabling the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and acylhydrazones with potential antimicrobial, antiviral, and anticancer properties.[1] This guide serves as a technical manual for researchers utilizing this compound as a building block in drug discovery and agrochemical formulation.
Part 1: Molecular Architecture & Physicochemical Profile[1]
Chemical Identity[1][2][3][4][5]
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IUPAC Name: 4-(2,4-Dichlorophenoxy)butanehydrazide[1]
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Parent Scaffold: 2,4-DB (Agrochemical Auxin)[1]
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Molecular Formula: C₁₀H₁₂Cl₂N₂O₂[1]
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Molecular Weight: 263.12 g/mol [1]
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SMILES: Clc1cc(Cl)ccc1OCCCC(=O)NN[1]
Structural Analysis
The molecule consists of three distinct functional domains:
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Dichlorophenoxy Head: Provides lipophilicity and receptor affinity (auxin binding pockets). The chlorine atoms at positions 2 and 4 are crucial for metabolic stability against ring hydroxylation.
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Butyric Linker: A three-carbon aliphatic chain that confers flexibility, distinguishing it from the shorter acetic acid derivatives (like 2,4-D).[1] This length often modulates metabolic beta-oxidation rates in plants.[1]
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Hydrazide Tail: A bidentate nucleophile serving as the "warhead" for further chemical derivatization.
Physicochemical Properties (Predicted & Class-Based)
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | Typically white to off-white needles upon recrystallization.[1] |
| Melting Point | 100–125 °C (Typical range) | Higher than the ethyl ester precursor due to intermolecular H-bonding.[1] |
| Solubility | DMSO, DMF, Hot Ethanol | Poor solubility in water and non-polar solvents (Hexane).[1] |
| pKa (Hydrazide) | ~3.0–3.5 (Conjugate acid) | The terminal nitrogen is weakly basic; the amide nitrogen is acidic.[1] |
Part 2: Synthetic Pathways & Experimental Protocols
Synthesis Workflow
The synthesis follows a robust two-step protocol starting from commercially available 2,4-DB.[1] This pathway is preferred for its high yield and purity.
Step 1: Esterification (Activation) [1]
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Precursor: 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB).[1][2][3]
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Reagents: Absolute Ethanol, conc. H₂SO₄ (Catalyst).[1]
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Mechanism: Fischer Esterification.
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Protocol: Reflux 2,4-DB in ethanol with catalytic sulfuric acid for 6–8 hours. Neutralize and extract to obtain Ethyl 4-(2,4-dichlorophenoxy)butyrate .
Step 2: Hydrazinolysis (Nucleophilic Acyl Substitution) [1]
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Reagents: Hydrazine Hydrate (80% or 99%), Ethanol.[1]
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Mechanism: The hydrazine nucleophile attacks the ester carbonyl, displacing the ethoxy group.
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Self-Validating Endpoint: The reaction is complete when the oily ester is consumed and the solid hydrazide precipitates upon cooling.
Detailed Experimental Protocol: Synthesis of the Hydrazide
Objective: Produce 10g of 4-(2,4-dichlorophenoxy)butanohydrazide.
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Charge: In a 250 mL round-bottom flask, dissolve 0.05 mol of Ethyl 4-(2,4-dichlorophenoxy)butyrate in 50 mL of absolute ethanol.
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Addition: Slowly add 0.15 mol (excess) of Hydrazine Hydrate dropwise with stirring.
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Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1] The ester spot (high Rf) should disappear; a lower Rf spot (hydrazide) will appear.[1]
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Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath. The product typically crystallizes out.
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Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 10 mL) to remove excess hydrazine.[1]
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Recrystallization: Recrystallize from ethanol-water (9:1) to obtain pure white crystals.
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Characterization: Confirm structure via IR (presence of -NHNH₂ doublet at 3200-3300 cm⁻¹ and C=O amide at 1650 cm⁻¹).[1]
Part 3: Chemical Reactivity & Derivatization
The hydrazide group is a versatile "chemical handle." Below is the reactivity profile for divergent synthesis.
Formation of Schiff Bases (Acylhydrazones)[1]
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Reaction: Condensation with aromatic aldehydes (Ar-CHO).[1]
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Conditions: Ethanol reflux, catalytic acetic acid.
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Application: These derivatives often exhibit enhanced lipophilicity and antimicrobial activity (Azomethine proton -N=CH- is pharmacologically active).[1]
Cyclization to 1,3,4-Oxadiazoles[1]
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Reagent: Phosphorous Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂).[1]
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Mechanism: Dehydrative cyclization.
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Product: 2-Substituted-5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazole.[1]
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Significance: Oxadiazoles are bioisosteres of amides and esters, offering improved metabolic stability.
Cyclization to 1,2,4-Triazoles[1]
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Route A (Thiol): React with CS₂/KOH to form the potassium dithiocarbazinate, followed by cyclization with hydrazine to yield the 4-amino-5-mercapto-1,2,4-triazole.[1]
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Route B (Mannich Base): React with formaldehyde and secondary amines.[1]
Part 4: Visualization of Chemical Space
Figure 1: Synthetic genealogy of 4-(2,4-dichlorophenoxy)butanohydrazide, illustrating its role as a divergent intermediate for heterocyclic library generation.[1]
Part 5: Biological Relevance & Safety[1]
Biological Potential[1]
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Auxin Mimicry: Like its parent 2,4-DB, the hydrazide may retain auxin-like activity but with altered transport kinetics due to the loss of the free carboxylic acid.[1]
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Antimicrobial Scaffold: Hydrazide-hydrazones (Schiff bases) derived from this compound have been investigated for inhibition of S. aureus and E. coli.[1] The mechanism typically involves chelation of metal ions essential for bacterial enzyme function.
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Pro-Herbicide Activity: In soil or plant tissue, the hydrazide moiety can be hydrolyzed back to the acid (2,4-DB), which then undergoes beta-oxidation to the active herbicide 2,4-D.[1]
Safety & Handling (MSDS Highlights)
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Hazards: Irritant to eyes, respiratory system, and skin. Potential skin sensitizer.
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
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Storage: Store in a cool, dry place. Hydrazides can oxidize slowly over time; keep the container tightly sealed.
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Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber (contains Nitrogen and Chlorine).
References
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Parent Compound Data (2,4-DB): National Center for Biotechnology Information.[1] (2025).[1][2][4] PubChem Compound Summary for CID 1489, 4-(2,4-Dichlorophenoxy)butyric acid. Retrieved from [Link]
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General Synthesis of Phenoxy Hydrazides: Narang, R., Narasimhan, B., & Sharma, S. (2012).[1] A review on biological activities and chemical synthesis of hydrazide derivatives. Current Medicinal Chemistry. (Contextual grounding for the hydrazinolysis protocol).
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Cyclization Chemistry: Somani, R. R., & Shirodkar, P. Y. (2009).[1] Synthesis and antibacterial activity of some new 1,3,4-oxadiazoles and 1,2,4-triazoles. (Standard reference for the POCl3 and CS2 cyclization pathways described).
- Analytical Methods: NIST Mass Spectrometry Data Center. Infrared Spectra of Phenoxy Derivatives.
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
